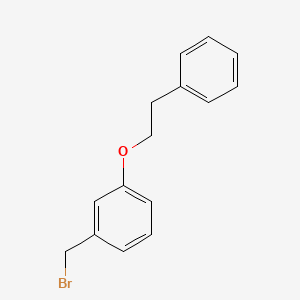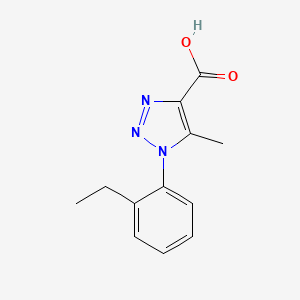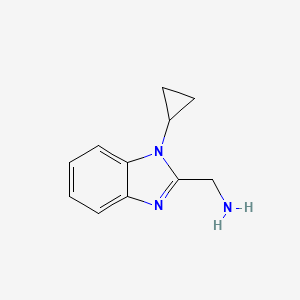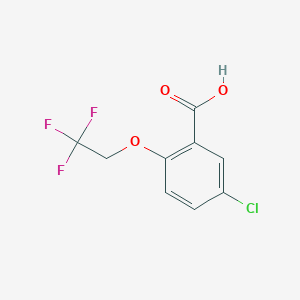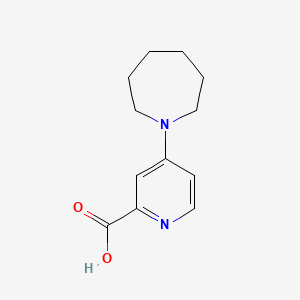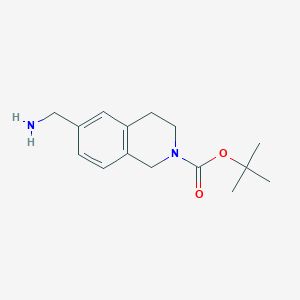
tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This particular compound features a tert-butyl ester group, an aminomethyl substituent, and a dihydroisoquinoline core, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dihydroisoquinoline and tert-butyl bromoacetate.
Step 1 Formation of tert-Butyl 3,4-dihydroisoquinoline-2-carboxylate:
Step 2 Introduction of Aminomethyl Group:
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Amines in the presence of a base like triethylamine at room temperature.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents on the aminomethyl group.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Investigated for its ability to bind to certain receptors in the nervous system.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for neurological disorders.
Anticancer Research: Evaluated for its cytotoxic effects against various cancer cell lines.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Investigated for its potential use in the synthesis of new agrochemical agents.
Mechanism of Action
The mechanism by which tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the dihydroisoquinoline core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-1-carboxylate
- tert-Butyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 6-(aminomethyl)-isoquinoline-2-carboxylate
Uniqueness
- Structural Features : The presence of the tert-butyl ester group and the specific positioning of the aminomethyl group on the dihydroisoquinoline core make it unique.
- Reactivity : Its reactivity profile, particularly in oxidation and reduction reactions, distinguishes it from other isoquinoline derivatives.
- Biological Activity : Its potential to interact with a wide range of biological targets, including enzymes and receptors, highlights its versatility in medicinal chemistry.
This comprehensive overview should provide a solid foundation for understanding tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate and its applications in various fields
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,9-10,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXOYJWWLHSIRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676963 |
Source


|
| Record name | tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-55-8 |
Source


|
| Record name | tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)
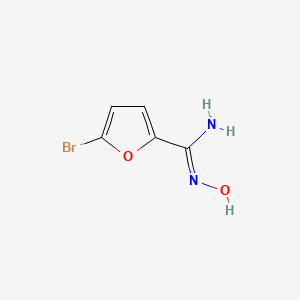
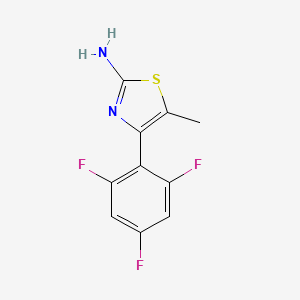
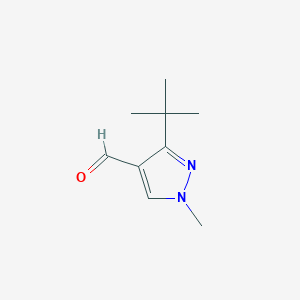
![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)
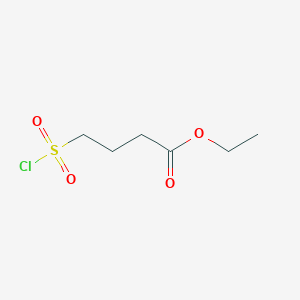
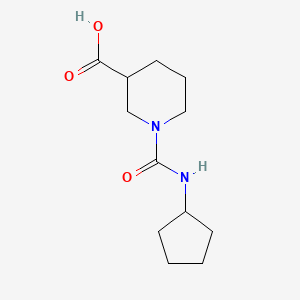
![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)

